3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride
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Overview
Description
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO4S. It is a fluorinated arylsulfonyl chloride, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-5-(methoxymethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Fluoro-5-(methoxymethoxy)benzene+Chlorosulfonic acid→3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group, which is an electron-withdrawing group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).
Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions to facilitate the substitution reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form stable derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can act as enzyme inhibitors or other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the methoxymethoxy group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a fluoro group.
Uniqueness
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the fluoro and methoxymethoxy groups, which confer distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- CAS Number : 2091546-17-5
- Molecular Formula : C10H12ClFNO4S
- Molecular Weight : 293.72 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a sulfonyl chloride derivative. Sulfonyl chlorides are known to participate in nucleophilic substitution reactions, making them valuable in synthesizing various biologically active compounds. The fluorine substituent may enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy against specific biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonyl groups have demonstrated significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis pathways .
- Anticancer Properties : The structural modifications in sulfonyl chlorides can lead to compounds with anticancer activity. Research has indicated that fluorinated compounds often exhibit enhanced cytotoxicity against various cancer cell lines .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was recorded at concentrations as low as 50 µg/mL for certain strains, indicating potent antimicrobial properties.
Anticancer Activity
In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound exhibited IC50 values of approximately 25 µM and 30 µM, respectively. These results suggest that the compound may induce apoptosis in these cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Antimicrobial, Anticancer | 25 (MCF-7), 30 (HeLa) |
4-Fluorobenzenesulfonamide | Structure | Antimicrobial | 35 |
Methanesulfonamide | Structure | Antimicrobial | 40 |
Properties
Molecular Formula |
C8H8ClFO4S |
---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
3-fluoro-5-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO4S/c1-13-5-14-7-2-6(10)3-8(4-7)15(9,11)12/h2-4H,5H2,1H3 |
InChI Key |
AKXGELFNLPTQED-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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